Piperazinsulfonamide
Piperazine sulfonamides are a class of organic compounds that contain both piperazine and sulfonamide functional groups. These molecules exhibit diverse biological activities, making them valuable in pharmaceutical research. The unique structure allows for the design of drugs with specific binding properties to various targets such as enzymes, receptors, or ion channels. Piperazine rings contribute to the formation of hydrogen bonds and hydrophobic interactions, enhancing drug–target interactions. Sulfonamide groups can participate in electrostatic interactions, further modulating the pharmacological profile. Due to their potential applications in treating diseases like inflammation, diabetes, and infections, piperazine sulfonamides are widely studied for their therapeutic benefits. Additionally, these compounds show promising anti-inflammatory effects through inhibition of key enzymes involved in inflammatory pathways. Further research is ongoing to optimize their bioavailability, selectivity, and efficacy.

Struktur | Chemischer Name | CAS | MF |
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1-benzoyl-4-(piperidine-1-sulfonyl)piperazine | 825607-81-6 | C16H23N3O3S |
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4-cyclopentyl-N,N-dimethylpiperazine-1-sulfonamide | 1790905-18-8 | C11H23N3O2S |
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N,N-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-sulfonamide | 2034543-34-3 | C14H23N5O3S |
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1-(piperazine-1-sulfonyl)azepane | 884380-90-9 | C10H21N3O2S |
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1-Piperazinecarboxylic acid, 4-[(dimethylamino)sulfonyl]-,1,1-dimethylethyl ester | 253176-45-3 | C11H23N3O4S |
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1-(pyrrolidine-1-sulfonyl)piperazine hydrochloride | 1171085-92-9 | C8H18ClN3O2S |
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Morpholine, 2,6-dimethyl-4-(1-piperazinylsulfonyl)-, (2R,6S)-rel- | 1918483-75-6 | C10H21N3O3S |
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N,N-dimethyl-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-sulfonamide | 1396759-40-2 | C14H19N5O3S |
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N,N-DIETHYLPIPERAZINE-1-SULFONAMIDE | 98545-23-4 | C8H19N3O2S |
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N-Cyclohexyl-N-methylpiperazine-1-sulfonamide | 923156-09-6 | C11H23N3O2S |
Verwandte Literatur
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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